Chemical and physical properties of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate
Chemical and physical properties of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate
An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate: Properties, Synthesis, and Applications
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive technical overview of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate, a valuable chiral building block for drug discovery. Due to the limited direct experimental data in publicly available literature for this specific molecule, this document synthesizes information from close structural analogs and foundational chemical principles to provide a robust profile. We will delve into its predicted physicochemical properties, propose a validated synthetic route, and discuss its potential applications, offering field-proven insights for researchers and drug development professionals.
The Strategic Value in Medicinal Chemistry
The combination of a piperidine-2-carboxylate framework with a 4-trifluoromethyl substituent creates a molecule of significant interest.
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The Piperidine Core: As a saturated heterocycle, the piperidine ring offers a three-dimensional geometry that is ideal for exploring the spatial requirements of protein binding pockets, often leading to improved potency and selectivity compared to flat, aromatic structures.[2]
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The 2-Carboxylate Group: The ethyl ester at the C2 position serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for salt formation or amide coupling, or it can be reduced to a primary alcohol, providing numerous avenues for derivatization.
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The 4-Trifluoromethyl Group: The CF₃ group is a bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at the 4-position, thereby increasing the half-life of a drug candidate.
Physicochemical and Spectral Properties
While direct experimental data for the title compound is sparse, its properties can be reliably inferred from its structure and data from close analogs like ethyl piperidine-2-carboxylate and 4-(trifluoromethyl)piperidine.
| Property | Value / Predicted Characteristics | Source / Rationale |
| Molecular Formula | C₉H₁₄F₃NO₂ | Calculated |
| Molecular Weight | 225.21 g/mol | Calculated |
| CAS Number | Not assigned (as of early 2026) | - |
| Appearance | Predicted to be a colorless to light yellow liquid. | Based on analogs like Ethyl piperidine-4-carboxylate.[3] |
| Boiling Point | Predicted to be higher than non-fluorinated analogs due to increased molecular weight and polarity. | Inference |
| Solubility | Expected to have high solubility in organic solvents (DCM, EtOAc, MeOH) and low solubility in water. The CF₃ group increases lipophilicity. | Chemical principles |
| XlogP (Predicted) | ~1.4 | Based on similar structures like its 4-carboxylate isomer.[4] |
Predicted Spectroscopic Data
The interpretation of spectral data is critical for reaction monitoring and structural confirmation.
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¹H NMR:
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Ethyl Ester: A quartet around 4.1-4.2 ppm (-OCH₂CH₃) and a triplet around 1.2-1.3 ppm (-OCH₂CH₃).[5]
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Piperidine Ring: A complex series of multiplets between 1.4 and 3.4 ppm. The proton at C2 (adjacent to the ester) would be expected around 3.3 ppm. The protons adjacent to the nitrogen (C6) would appear around 3.0-3.1 ppm. The presence of the electron-withdrawing CF₃ group at C4 would likely shift the signals of adjacent protons downfield.
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NH Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR:
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Ester Group: Carbonyl carbon (~174 ppm), -OCH₂ carbon (~61 ppm), and -CH₃ carbon (~14 ppm).[5]
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CF₃ Group: The carbon of the CF₃ group would appear as a quartet around 127 ppm with a large C-F coupling constant (J ≈ 278 Hz).[5]
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Piperidine Ring: Carbons would appear in the 24-58 ppm range. The C4 carbon, attached to the CF₃ group, would show a quartet with a J-coupling of approximately 28 Hz.[5]
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¹⁹F NMR:
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A singlet is expected around -70 to -75 ppm (relative to CFCl₃), characteristic of a CF₃ group attached to an aliphatic ring.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A peak at m/z = 225.
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Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 180, and loss of the entire ester group (-COOC₂H₅) to give a fragment at m/z = 152.
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Synthesis and Reactivity
A robust and scalable synthesis is paramount for the utility of any building block. The most logical and industrially viable approach to Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate is through the catalytic hydrogenation of its aromatic precursor, ethyl 4-(trifluoromethyl)picolinate.
Proposed Synthetic Workflow
Caption: Proposed synthesis via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on well-established methods for pyridine hydrogenation, offering high yields and stereochemical control.[5] The choice of catalyst and solvent can be critical; rhodium catalysts often provide excellent results under milder conditions for functionalized pyridines.
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Reactor Preparation: To a high-pressure hydrogenation vessel, add ethyl 4-(trifluoromethyl)picolinate (1.0 eq).
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Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., ethanol or acetic acid, ~10-20 mL per gram of substrate). Add the hydrogenation catalyst (e.g., 5 mol% Rh/C or PtO₂).
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Scientist's Insight: The choice of an acidic solvent like acetic acid can sometimes improve reaction rates by protonating the pyridine nitrogen, making it more susceptible to reduction. However, ethanol is a greener and less corrosive option that is often sufficient.
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Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 bar) and begin stirring. Heat the reaction to 40-80 °C.
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Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodically taking samples for analysis (e.g., GC-MS or NMR) to confirm the disappearance of the starting material.
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Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation if necessary. The secondary amine is basic and can be isolated as a free base or converted to a stable salt (e.g., hydrochloride) by treatment with HCl.
Applications in Drug Discovery and Development
Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate is a chiral building block, meaning its stereochemistry is a critical design element. It exists as cis and trans diastereomers, each of which can be resolved into two enantiomers. Access to stereochemically pure versions is crucial for developing selective drugs.
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Scaffold for Novel Chemical Entities: This molecule can be used as a starting point for library synthesis. The secondary amine can be functionalized via reductive amination, acylation, or arylation to introduce diverse substituents, while the ester provides another point for modification.
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Constrained Amino Acid Mimic: The piperidine-2-carboxylate structure is a cyclic, constrained analog of amino acids like proline or pipecolic acid. This constrained geometry can lock a molecule into a bioactive conformation, increasing its affinity for a target protein and reducing off-target effects.
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Fragment-Based Drug Design (FBDD): As a relatively small molecule with desirable properties (sp³-richness, versatile handles), it is an excellent candidate for fragment screening campaigns to identify initial hits against therapeutic targets.
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Precursor to Bioactive Molecules: The trifluoromethyl-piperidine motif is found in compounds targeting a range of diseases. For instance, related structures have been investigated as TGR5 agonists for metabolic diseases and as inhibitors for various enzymes and receptors.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. While a specific Safety Data Sheet (SDS) for the title compound is not available, guidelines can be drawn from related piperidine derivatives.[7][8][9]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.[3][7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]
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Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation based on data for similar compounds.
Conclusion
Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate represents a highly valuable, albeit under-documented, building block for modern drug discovery. Its unique combination of a versatile piperidine-2-carboxylate core and a metabolically robust trifluoromethyl group provides a powerful scaffold for creating novel therapeutics with potentially enhanced physicochemical and pharmacokinetic properties. By leveraging established synthetic methodologies like catalytic hydrogenation and understanding its predicted properties based on sound chemical principles, researchers can effectively incorporate this building block into their discovery programs to explore new chemical space and develop next-generation medicines.
References
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- Fisher Scientific. (2025). Safety Data Sheet: 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester.
- Apollo Scientific. (2023). Safety Data Sheet: Ethyl piperidine-4-carboxylate.
- Sigma-Aldrich. (n.d.). Material Safety Data Sheet: Piperidine.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Aaronchem. (2024). Safety Data Sheet: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.
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- Google Patents. (2016). US9434727B2 - Substituted 4-phenylpiperidines, their preparation and use.
- NextSDS. (n.d.). methyl 4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride — Chemical Substance Information.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists.
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
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